![molecular formula C21H22N2O3 B5915610 N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide
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Overview
Description
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide, commonly known as FPVA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPVA is a synthetic compound that belongs to the class of acrylamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FPVA is not fully understood, but it is thought to involve the binding of FPVA to specific biomolecules. FPVA has been found to selectively bind to certain proteins and nucleic acids, which may explain its various biological effects. FPVA has also been found to modulate ion channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
FPVA has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, modulate ion channels, and act as a fluorescent probe for the detection of proteins and nucleic acids. FPVA has also been found to have effects on the cardiovascular system, including its ability to lower blood pressure and increase heart rate.
Advantages and Limitations for Lab Experiments
FPVA has several advantages for use in lab experiments, including its high selectivity for certain biomolecules and its ability to act as a fluorescent probe. However, FPVA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on FPVA, including its use as a potential anticancer agent, its development as a modulator of ion channels, and its application as a fluorescent probe for the detection of biomolecules. In addition, further research is needed to fully understand the mechanism of action of FPVA and to optimize its synthesis and purification methods.
Synthesis Methods
FPVA can be synthesized by reacting 2-furylboronic acid with 1-piperidinylcarbonyl chloride to form the intermediate compound, which is then reacted with 3-phenylacryloyl chloride to yield FPVA. The synthesis of FPVA has been extensively studied and optimized to yield high purity and yield.
Scientific Research Applications
FPVA has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of proteins and nucleic acids, as a potential anticancer agent, and as a modulator of ion channels. FPVA has been found to selectively bind to certain proteins and nucleic acids, making it a useful tool for the detection and analysis of these biomolecules. In addition, FPVA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapy. FPVA has also been found to modulate ion channels, which are important for the regulation of cellular processes such as muscle contraction and neuronal signaling.
properties
IUPAC Name |
(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(12-11-17-8-3-1-4-9-17)22-19(16-18-10-7-15-26-18)21(25)23-13-5-2-6-14-23/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,22,24)/b12-11+,19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUBSGWORILQZ-GANMIEKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-3-phenylprop-2-enamide |
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